

# Synthesis of 1,6-Hexanediamine from Adiponitrile: A Technical Guide

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## Compound of Interest

Compound Name: 1,6-Hexanediamine

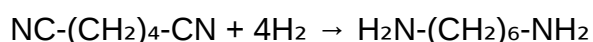
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## Introduction

**1,6-Hexanediamine**, also known as hexamethylenediamine (HMDA), is a crucial diamine monomer primarily used in the production of polyamide resins, most notably Nylon 6,6. The industrial synthesis of HMDA is predominantly achieved through the catalytic hydrogenation of adiponitrile (ADN). This process involves the reduction of the two nitrile groups in adiponitrile to primary amine groups. The reaction is highly exothermic and requires careful control of reaction conditions to maximize the yield of HMDA and minimize the formation of byproducts. This technical guide provides an in-depth overview of the synthesis of **1,6-hexanediamine** from adiponitrile, focusing on catalytic systems, experimental protocols, and reaction kinetics for researchers and professionals in chemical and pharmaceutical development.

The overall chemical transformation is as follows:



This reaction is typically carried out in the liquid phase using a heterogeneous catalyst. The choice of catalyst and reaction conditions significantly influences the selectivity and yield of the desired product.

## Catalytic Systems

A variety of catalysts have been developed for the hydrogenation of adiponitrile. These can be broadly categorized into nickel-based, cobalt-based, and noble metal-based catalysts.

- **Nickel-Based Catalysts:** Raney nickel is a widely used catalyst in industrial applications due to its high activity and relatively low cost.<sup>[1]</sup> Supported nickel catalysts, such as Ni/SiO<sub>2</sub> and Ni/Al<sub>2</sub>O<sub>3</sub>, have also been investigated to improve catalyst stability and performance.<sup>[2][3][4]</sup> The addition of promoters like potassium oxide (K<sub>2</sub>O) and lanthanum oxide (La<sub>2</sub>O<sub>3</sub>) to supported nickel catalysts has been shown to enhance activity and selectivity towards primary amines.<sup>[2]</sup>
- **Cobalt-Based Catalysts:** Raney cobalt is another effective catalyst for this hydrogenation.<sup>[1]</sup> Supported cobalt catalysts are also utilized, and their performance can be tuned by the choice of support and the addition of promoters.<sup>[5][6]</sup> Cobalt catalysts are known for their high selectivity to primary amines, which is crucial for producing high-purity HMDA.
- **Noble Metal Catalysts:** Catalysts based on noble metals such as rhodium (Rh) and palladium (Pd) have also been explored.<sup>[1][7]</sup> For instance, Rh/Al<sub>2</sub>O<sub>3</sub> has been shown to be effective under mild conditions.<sup>[8]</sup> While highly active, the high cost of noble metals often limits their large-scale industrial application.

## Reaction Mechanism and Byproducts

The hydrogenation of adiponitrile to **1,6-hexanediamine** proceeds through a consecutive reaction pathway involving the intermediate 6-aminohexanenitrile (AHN).<sup>[1][7]</sup>

The primary side reactions involve the formation of secondary and tertiary amines through condensation reactions.<sup>[9]</sup> To suppress these side reactions, the hydrogenation is often carried out in the presence of ammonia.<sup>[9][10]</sup> The ammonia helps to keep the concentration of the intermediate imine low, thus minimizing the formation of undesired byproducts. Other byproducts that can be formed include azacycloheptene and azepane.<sup>[1]</sup>

## Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of **1,6-hexanediamine**. Below are representative protocols for catalyst preparation and hydrogenation reactions based on published literature.

### Protocol 1: Hydrogenation of Adiponitrile using Raney Ni Catalyst<sup>[1]</sup>

#### 1. Materials and Equipment:

- Adiponitrile (ADN)
- **1,6-Hexanediamine** (HMDA)
- Raney Ni catalyst
- Ethanol
- Water
- High-pressure batch reactor (e.g., 100 mL) with magnetic stirrer and temperature control
- Gas chromatograph (GC) for product analysis

## 2. Procedure:

- The high-pressure batch reactor is charged with a specific volume of water, ethanol, adiponitrile, and **1,6-hexanediamine**. The addition of HMDA to the initial reaction mixture can influence the reaction rate and selectivity.<sup>[1]</sup>
- A predetermined amount of Raney Ni catalyst is added to the reactor.
- The reactor is sealed and purged with high-purity hydrogen gas three times to remove air.
- The reactor is then pressurized with hydrogen to the desired pressure (e.g., 8 MPa).
- The reaction mixture is heated to the target temperature (e.g., 80 °C) while stirring.
- The reaction is allowed to proceed for a specific duration, with samples taken periodically for analysis.
- After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.
- The product mixture is filtered to remove the catalyst.
- The composition of the liquid product is analyzed by gas chromatography to determine the conversion of adiponitrile and the selectivity to **1,6-hexanediamine**.

## Protocol 2: Synthesis of a Supported Cobalt Catalyst<sup>[5]</sup>

### 1. Materials:

- Cobalt(II) nitrate hexahydrate ( $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ )
- Titanium dioxide ( $\text{TiO}_2$ ) support
- Methanol
- Dimethylimidazole
- Triethylamine

### 2. Procedure:

- A specified amount of  $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$  and the  $\text{TiO}_2$  support are dispersed in methanol.

- The mixture is sonicated to ensure uniform dispersion.
- In a separate flask, dimethylimidazole and triethylamine are dissolved in methanol.
- The second solution is added to the first, and the resulting mixture is stirred at room temperature for 24 hours.
- The solid precursor is collected by filtration and dried at 60 °C.
- The catalyst is activated by thermal reduction in a hydrogen/argon atmosphere at 400 °C for 4 hours.

### Protocol 3: Alkali-Free Hydrogenation of Adiponitrile[5]

#### 1. Materials and Equipment:

- Adiponitrile (ADN)
- Ethanol
- Reduced Co/C-TiO<sub>2</sub> catalyst
- 50 mL stainless steel autoclave with temperature control and stirrer
- Gas chromatograph (GC) with a flame ionization detector (FID)

#### 2. Procedure:

- A defined amount of adiponitrile, ethanol, and the pre-reduced catalyst are loaded into the autoclave.
- The reactor is sealed and purged with hydrogen gas (4-5 MPa) three times.
- The reactor is then pressurized with hydrogen to the desired reaction pressure (e.g., 6 MPa).
- The reaction is heated to the set temperature (e.g., 100 °C) and stirred for a specified time (e.g., 5 hours).
- After the reaction, the autoclave is cooled, and the gas is vented.
- The liquid product is analyzed using a gas chromatograph to quantify the conversion of adiponitrile and the yield of **1,6-hexanediamine**.

### Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the hydrogenation of adiponitrile to **1,6-hexanediamine**.

Table 1: Effect of Reaction Conditions on HMDA Yield with Raney Catalysts[1]

Catalyst	Temperature (°C)	H <sub>2</sub> Pressure (MPa)	ADN/Catalyst (w/w)	ADN/HMDA (v/v)	HMDA Yield (%)
Raney Ni	80	8	15	0.2	90.5
Raney Ni	100	8	15	0.2	100
Raney Ni	80	8	15	0.06	100
Raney Co	80	8	15	0.2	87.4
Raney Co	100	8	15	0.2	~86

Table 2: Performance of Co-based Catalysts in Alkali-Free Hydrogenation[5]

Catalyst	ADN Conversion (%)	HMDA Yield (%)	ACN Yield (%)	ACH Yield (%)
Co/C-TiO <sub>2</sub>	59	18	-	-
Co/C-Al <sub>2</sub> O <sub>3</sub>	32	19	-	-
Co <sub>5</sub> Ni <sub>2</sub> /C-TiO <sub>2</sub>	-	86	-	-
Co-P/C-TiO <sub>2</sub>	-	70	-	-

Reaction

conditions:

ethanol solvent,

1.2 g ADN, 80

mg catalyst, 6

MPa H<sub>2</sub>, 100 °C,

5 h.

ACN: 6-

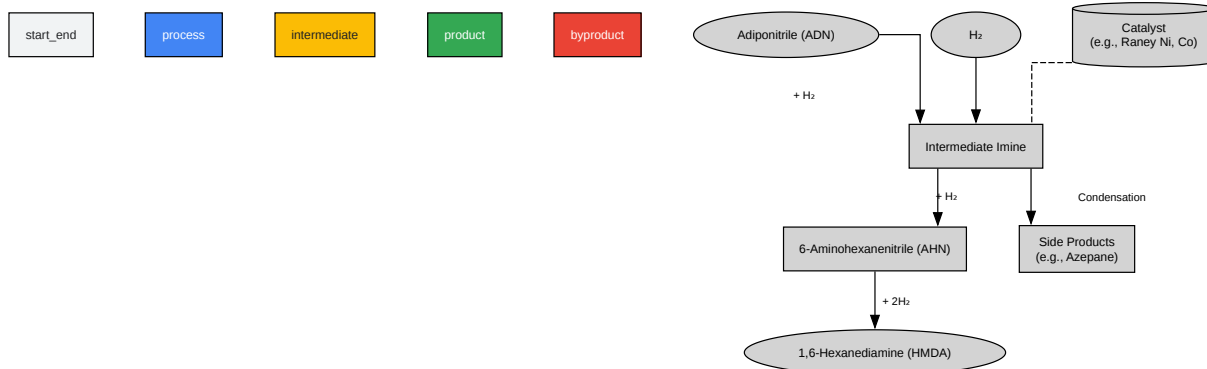
aminohexanitrile;

ACH: 1-

azacycloheptane

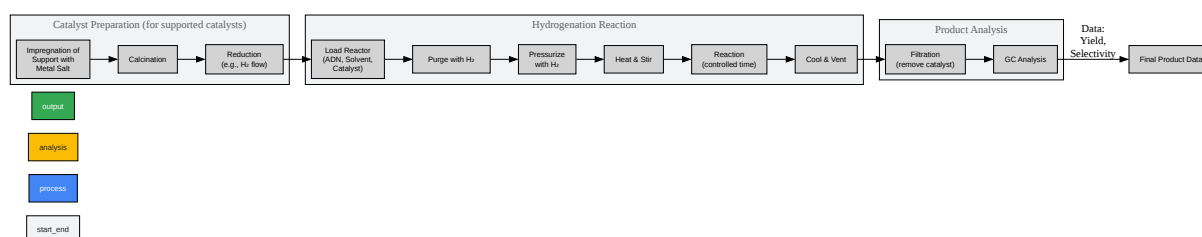
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## Visualizations



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Caption: Reaction pathway for the hydrogenation of adiponitrile to **1,6-hexanediamine**.



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Caption: General experimental workflow for adiponitrile hydrogenation.

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